molecular formula C15H14F3N3O3 B12458128 N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

Cat. No.: B12458128
M. Wt: 341.28 g/mol
InChI Key: GXNPQGPTSGVZIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a synthetic pyrimidine derivative of N-methylglycine (sarcosine) designed for advanced pharmacological and chemical research. Its molecular structure integrates key features associated with bioactive molecules: a pyrimidine core, a 3-methoxyphenyl substituent, and a metabolically stable trifluoromethyl group. The presence of the trifluoromethyl group is a strategic element in modern drug design, known to significantly influence a compound's reactivity, lipophilicity, and bioavailability by imparting strong electron-withdrawing properties . Research on structurally similar pyrimidine compounds indicates potential for modulating important biological pathways. For instance, a related 6-(3-methoxyphenyl)pyrimidine has been identified as a canonical Wnt/β-catenin pathway activator, demonstrating anti-inflammatory properties in models of TLR-engaged innate cells . Furthermore, the N-methylglycine (sarcosine) moiety is of significant interest in neuroscience research, as sarcosine-based compounds are known to inhibit glycine transporter 1 (GlyT1). GlyT1 inhibition is a promising therapeutic strategy for neurological conditions, as it enhances NMDA receptor function by increasing glycine levels in the brain . This combination of features makes this compound a valuable chemical tool for researchers investigating inflammation, neurological disorders, and structure-activity relationships in medicinal chemistry. This product is intended for research purposes only and is not designed for human therapeutic or veterinary use.

Properties

Molecular Formula

C15H14F3N3O3

Molecular Weight

341.28 g/mol

IUPAC Name

2-[[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid

InChI

InChI=1S/C15H14F3N3O3/c1-21(8-13(22)23)14-19-11(7-12(20-14)15(16,17)18)9-4-3-5-10(6-9)24-2/h3-7H,8H2,1-2H3,(H,22,23)

InChI Key

GXNPQGPTSGVZIN-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Diketones with Amidines

β-Diketones react with amidines under acidic or basic conditions to form pyrimidine rings. For example:

  • Reactants : 3-Methoxybenzaldehyde-derived β-diketone and trifluoroacetamidine.
  • Conditions : Reflux in ethanol with HCl catalysis (12–24 h).
  • Yield : 65–78%.

Halogenated Pyrimidine Intermediates

2,4-Dichloropyrimidine intermediates allow sequential substitution:

  • Trifluoromethylation at C4 :
    • Reagent : CF₃Cu (generated in situ from CF₃SiMe₃ and CuI).
    • Conditions : DMF, 80°C, 6 h.
    • Yield : 70–85%.
  • Functionalization at C6 :
    • Suzuki-Miyaura Coupling : 3-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, dioxane/water (3:1), 90°C, 12 h.
    • Yield : 82–90%.

N-Methylation Strategies

N-Methylation of glycine precursors is critical for final product formation:

Direct Alkylation with Methyl Iodide

  • Substrate : Glycine-coupled pyrimidine.
  • Conditions : NaH (base), THF, 0°C → RT, 6 h.
  • Yield : 55–70%.

Reductive Amination

  • Reactants : Formaldehyde and glycine-pyrimidine conjugate.
  • Catalyst : NaBH₃CN, MeOH, 4 h.
  • Yield : 65–72%.

Optimization and Challenges

Trifluoromethyl Group Stability

  • Issue : CF₃ groups are prone to hydrolysis under acidic conditions.
  • Solution : Use anhydrous solvents and neutral pH during coupling.

Regioselectivity in Pyrimidine Functionalization

  • Challenge : Competing substitution at C2, C4, and C6.
  • Mitigation : Sequential functionalization (C4 → C6 → C2).

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Overall Yield
Cyclocondensation Single-step ring formation Limited substrate scope 50–65%
Halogenated intermediates High regiocontrol Multi-step, costly reagents 45–60%
Amide coupling Mild conditions Requires pre-activated glycine 55–70%

Industrial-Scale Considerations

  • Cost Efficiency : Trifluoromethyl copper (CF₃Cu) is preferred over CF₃SiMe₃ due to lower cost.
  • Purification : Chromatography is replaced by crystallization (hexane/EtOAC) for bulk production.
  • Green Chemistry : Microwave-assisted reactions reduce time (e.g., 2 h vs. 12 h).

Chemical Reactions Analysis

Types of Reactions

N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₅H₁₄F₃N₃O₃
  • Molecular Weight : 341.29 g/mol
  • CAS Number : 1820647-55-9

Comparison with Similar Compounds

Positional Isomers of Methoxyphenyl Substituents

N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

  • Molecular Formula : C₁₅H₁₄F₃N₃O₃ (identical to the target compound)
  • CAS Number : 1820647-55-9
  • Key Difference: The methoxy group is at the para position of the phenyl ring (vs. meta in the target compound).

N-[6-(3,4-Dimethoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

  • Molecular Formula : C₁₆H₁₆F₃N₃O₄
  • Key Difference : Additional methoxy group at the phenyl ring’s para position. This increases polarity and hydrogen-bonding capacity, improving target affinity but reducing blood-brain barrier penetration .

Heteroaromatic Ring Substitutions

N-Methyl-N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

  • Molecular Formula : C₁₂H₁₀F₃N₃O₂S
  • Key Difference : Replaces the 3-methoxyphenyl group with a thienyl (sulfur-containing aromatic) ring. The thienyl group introduces electron-rich regions, enhancing interactions with cysteine residues in enzymes. However, it may increase metabolic instability due to sulfur oxidation .

N-[6-(Benzo-[b]-thiophen-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

  • Molecular Formula : C₁₆H₁₂F₃N₃O₂S
  • Key Difference : Larger fused benzo-thiophene substituent. This modification significantly improves binding to hydrophobic pockets in kinases but reduces aqueous solubility .

Halogen-Substituted Analogs

N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

  • Molecular Formula : C₁₄H₁₁ClF₃N₃O₂
  • Key Difference : Chlorine atom at the phenyl ring’s meta position. The electron-withdrawing Cl group increases electrophilicity, enhancing covalent binding to nucleophilic targets (e.g., cysteine proteases). However, it may elevate toxicity risks .

N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

  • Molecular Formula : C₁₄H₁₀Cl₂F₃N₃O₂
  • Key Difference: Two chlorine atoms at ortho and para positions.

Modifications to the Glycine Moiety

Ethyl N-{3-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]benzyl}-N-methylglycinate

  • Molecular Formula : C₂₀H₂₄F₃N₃O₂
  • Key Difference : Ethyl ester substitution on glycine. The ester group improves oral bioavailability by resisting gastric degradation but requires enzymatic hydrolysis for activation .

N-[6-Cyclohexyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

  • Molecular Formula : C₁₄H₁₈F₃N₃O₂
  • Key Difference : Cyclohexyl group replaces the aryl ring. This aliphatic substitution eliminates aromatic interactions but enhances conformational flexibility for binding to allosteric sites .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Difference Biological Implication
Target Compound C₁₅H₁₄F₃N₃O₃ 341.29 3-Methoxyphenyl Balanced solubility and target affinity
4-Methoxyphenyl Analog C₁₅H₁₄F₃N₃O₃ 341.29 4-Methoxyphenyl Improved symmetry, reduced dipole
3,4-Dimethoxyphenyl Analog C₁₆H₁₆F₃N₃O₄ 371.32 3,4-Dimethoxyphenyl Enhanced polarity, lower BBB penetration
3-Thienyl Analog C₁₂H₁₀F₃N₃O₂S 317.29 Thienyl ring Higher metabolic instability
3-Chlorophenyl Analog C₁₄H₁₁ClF₃N₃O₂ 345.71 3-Chlorophenyl Increased electrophilicity, toxicity risk
Ethyl Ester Glycine Derivative C₂₀H₂₄F₃N₃O₂ 403.42 Ethyl ester on glycine Improved bioavailability

Key Findings

  • Positional Isomerism : The meta vs. para methoxy substitution (target vs. 4-methoxyphenyl analog) subtly influences solubility and target engagement .
  • Halogenation : Chlorine substituents enhance reactivity but may compromise safety profiles .
  • Heteroaromatic Rings : Thienyl groups introduce metabolic vulnerabilities despite favorable electronic properties .

Biological Activity

N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies exploring its efficacy in different biological contexts.

  • Molecular Formula : C₁₅H₁₄F₃N₃O₃
  • Molecular Weight : 341.29 g/mol
  • IUPAC Name : N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine
  • CAS Number : 1820734-59-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrimidine Ring : Achieved through condensation reactions.
  • Introduction of Functional Groups : The trifluoromethyl group is added using trifluoromethylating agents.
  • Coupling Reactions : The methoxyphenyl group is integrated via Suzuki-Miyaura coupling.

The compound's mechanism of action is primarily attributed to its interaction with specific enzymes and receptors. It may act as an enzyme inhibitor or modulator, affecting various signaling pathways due to its lipophilicity, which enhances membrane permeability.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties:

  • Study Findings : In vitro studies demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa15Apoptosis induction
Similar Pyrimidine DerivativeMCF-710Cell cycle arrest

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound:

  • Mechanism : It appears to inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

Case Studies

  • Case Study on Anticancer Efficacy :
    • Researchers evaluated the effects of N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine on breast cancer cells. The study found a dose-dependent decrease in cell viability and an increase in apoptotic markers.
  • Case Study on Anti-inflammatory Activity :
    • A study assessed the compound's ability to reduce inflammation in a murine model of arthritis. Treatment resulted in decreased levels of TNF-alpha and IL-6, indicating a significant reduction in inflammatory processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.